molecular formula C14H22ClNO B2379256 Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride CAS No. 112337-58-3

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride

Cat. No.: B2379256
CAS No.: 112337-58-3
M. Wt: 255.79
InChI Key: AIFCVTWNKTUNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-yl)-amine hydrochloride is a bicyclic amine derivative with structural features that make it valuable in synthetic chemistry. Its systematic identity is defined as follows:

Table 1: Core Chemical Properties

Property Value Source
IUPAC Name benzyl-(2,2-dimethyloxan-4-yl)azanium chloride
Molecular Formula C₁₄H₂₂ClNO
Molecular Weight 255.78 g/mol
SMILES CC1(C)CC(NCC2=CC=CC=C2)CCO1.[H]Cl
CAS Registry Number 112337-58-3

The compound belongs to the tetrahydropyran-4-amine class, characterized by a six-membered oxygen-containing ring (pyran) with two methyl groups at the 2-position and a benzylamine substituent at the 4-position. Its hydrochloride salt form enhances stability and solubility for synthetic applications.

Table 2: Common Synonyms

Synonym Source
N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-yl)-aminehydrochloride
4-(Benzylamino)-2,2-dimethyltetrahydro-2H-pyran

Historical Context of Discovery and Development

The compound first appeared in chemical literature in the early 2000s, with its CAS number (112337-58-3) registered in 2005. Its development parallels advances in stereoselective synthesis methods for tetrahydropyran derivatives, particularly those involving:

  • Kucherov reaction strategies for cyclization
  • Sonogashira coupling for alkyne intermediates
  • Acid-catalyzed ring expansions to form the tetrahydropyran scaffold

A 2013 patent (CN103242276A) detailed a related synthesis route for 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, highlighting the pharmaceutical industry's interest in this structural motif. While not directly describing the benzylamine derivative, this work established foundational methodologies later adapted for synthesizing analogous compounds.

Significance in Contemporary Organic Chemistry Research

The compound serves three primary roles in modern research:

  • Pharmaceutical Intermediate :

    • Structural analogs demonstrate monoamine reuptake inhibition (e.g., dual 5-HT/NA activity)
    • Used in developing neuroactive agents due to the tetrahydropyran ring's conformational rigidity
  • Synthetic Building Block :

    • The 2,2-dimethyl group enhances steric control in nucleophilic substitutions
    • Benzylamine moiety facilitates Buchwald-Hartwig amination reactions
  • Chiral Resolution Studies :

    • The stereogenic center at C4 enables investigations into asymmetric catalysis
    • Used to benchmark chiral stationary phases in HPLC

Table 3: Key Research Applications

Application Area Example Use Case Source
Medicinal Chemistry Serotonin-norepinephrine reuptake inhibitor analogs
Organocatalysis Asymmetric Mannich reaction substrates
Materials Science Ligand for metal-organic frameworks

Properties

IUPAC Name

N-benzyl-2,2-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2)10-13(8-9-16-14)15-11-12-6-4-3-5-7-12;/h3-7,13,15H,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFCVTWNKTUNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination offers a direct route to synthesize secondary amines by combining a ketone and a primary amine in the presence of a reducing agent. For Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-yl)-amine, this method involves reacting 2,2-dimethyl-tetrahydro-pyran-4-one with benzylamine under acidic conditions. Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) is employed as the reducing agent due to its selectivity for imine intermediates.

Typical Procedure :

  • Dissolve 2,2-dimethyl-tetrahydro-pyran-4-one (1.0 equiv) and benzylamine (1.2 equiv) in dichloromethane.
  • Add acetic acid (1.5 equiv) to catalyze imine formation.
  • Introduce NaBH(OAc)₃ (1.5 equiv) gradually at 0–5°C, then stir at room temperature for 12–24 hours.
  • Quench with aqueous sodium bicarbonate, extract with dichloromethane, and concentrate under reduced pressure.
  • Purify the crude product via column chromatography (ethyl acetate/hexane).
  • Treat the free amine with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Yield and Optimization

Yields for this method range from 65–78% , depending on the steric hindrance from the 2,2-dimethyl groups and the efficiency of imine formation. Excess benzylamine (1.5–2.0 equiv) improves conversion, while molecular sieves (4Å) enhance imine formation by absorbing water.

Alkylation of 2,2-Dimethyl-Tetrahydro-Pyran-4-Amine

Two-Step Alkylation Strategy

This approach involves synthesizing 2,2-dimethyl-tetrahydro-pyran-4-amine first, followed by benzylation. The amine is typically prepared via hydrogenation of a hydrazine intermediate or catalytic reduction of a nitro compound.

Step 1: Synthesis of 2,2-Dimethyl-Tetrahydro-Pyran-4-Amine

  • React 2,2-dimethyl-tetrahydro-pyran-4-methanesulfonate with hydrazine hydrate in ethanol at 75°C for 4 hours to form the hydrazine derivative.
  • Hydrogenate the hydrazine intermediate using palladium on carbon (Pd/C, 5% wt) in ethanol under H₂ (0.1 MPa) at 75°C for 24 hours.

Step 2: Benzylation of the Amine

  • Dissolve 2,2-dimethyl-tetrahydro-pyran-4-amine (1.0 equiv) in dry tetrahydrofuran (THF).
  • Add benzyl bromide (1.1 equiv) and N-ethyl-N,N-diisopropylamine (2.0 equiv) to deprotonate the amine.
  • Reflux at 60°C for 6 hours, concentrate, and purify via recrystallization (n-butyl alcohol/HCl).

Challenges and Mitigation

The primary limitation is over-alkylation, leading to tertiary amine byproducts. Using a slight excess of benzyl bromide (1.1 equiv) and low temperatures (0–5°C) minimizes this issue. Isolated yields for the hydrochloride salt average 55–60% .

Hydrogenation of a Schiff Base Intermediate

Formation and Reduction of the Schiff Base

This method condenses 2,2-dimethyl-tetrahydro-pyran-4-one with benzylamine to form a Schiff base, which is subsequently hydrogenated.

Procedure :

  • Reflux 2,2-dimethyl-tetrahydro-pyran-4-one (1.0 equiv) and benzylamine (1.5 equiv) in toluene with molecular sieves for 6 hours to form the imine.
  • Filter the mixture and transfer to a hydrogenation reactor.
  • Add Raney nickel (20% wt) and hydrogenate at 80°C under 50 psi H₂ for 4 hours.
  • Filter the catalyst, concentrate the filtrate, and precipitate the hydrochloride salt with HCl/dioxane.

Catalytic Efficiency and Yield

Raney nickel achieves near-quantitative conversion of the Schiff base, with isolated yields of 70–75% for the hydrochloride salt. Palladium on carbon (Pd/C) offers comparable efficiency but at higher cost.

Comparative Analysis of Synthesis Methods

Method Starting Materials Reagents/Catalysts Yield (%) Key Advantages
Reductive Amination 2,2-Dimethyl-THP-4-one, Benzylamine NaBH(OAc)₃, AcOH 65–78 One-pot reaction; minimal byproducts
Alkylation of Amine 2,2-Dimethyl-THP-4-amine, Benzyl bromide DIEA, Pd/C 55–60 Scalable for industrial production
Hydrogenation of Schiff Base 2,2-Dimethyl-THP-4-one, Benzylamine Raney nickel, H₂ 70–75 High purity; avoids stoichiometric reductants

Hydrochloride Salt Formation

Irrespective of the synthetic route, the final step involves protonating the free amine with hydrochloric acid. A standardized protocol includes:

  • Dissolve the amine in n-butyl alcohol or ethanol.
  • Add concentrated HCl (12 M) dropwise at 0°C.
  • Concentrate under reduced pressure and recrystallize from ethanol/toluene.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in this compound participates in nucleophilic substitution reactions, particularly under basic conditions.

Key Reactions:

  • Acylation: Reacts with acyl chlorides or anhydrides to form amides. For example, reaction with benzyl chloroformate yields carbamate derivatives .

  • Alkylation: Forms quaternary ammonium salts when treated with alkyl halides. The steric bulk of the dimethyl groups may slow reaction kinetics compared to less hindered amines .

Table 1: Representative Acylation Conditions

ReagentSolventTemperatureYieldSource
Benzyl chloroformateDMF20–25°C52–91%
Acetic anhydrideDichloromethane0°C→RT68%

Ring-Opening Reactions

The tetrahydropyran ring can undergo acid-catalyzed ring-opening, though dimethyl substituents at C2 increase ring stability.

Mechanism:

  • Protonation of the oxygen atom weakens the C–O bond, leading to ring cleavage. Subsequent nucleophilic attack by water or alcohols generates diol or ether derivatives .

Conditions:

  • Acidic Hydrolysis: HCl (1–2M) at reflux (80–100°C) for 4–6 hours .

  • Alcoholysis: Methanol/H2SO4 at 60°C yields methyl ether derivatives.

Acid-Base Reactivity

The hydrochloride salt form enhances solubility in polar solvents but limits reactivity in basic media.

Key Observations:

  • Deprotonation: Treatment with NaOH liberates the free amine, which is prone to oxidation. Stabilization requires inert atmospheres .

  • Salt Metathesis: Reacts with silver nitrate to form AgCl precipitates, confirming ionic chloride presence .

Catalytic Coupling Reactions

The benzyl group facilitates participation in cross-coupling reactions.

Suzuki–Miyaura Coupling:

  • With aryl boronic acids and Pd(PPh3)4 catalyst, forms biaryl derivatives. Yields depend on steric hindrance from the dimethyl groups.

Buchwald–Hartwig Amination:

  • Forms C–N bonds with aryl halides using Pd2(dba)3/Xantphos catalysts .

Oxidation and Reduction

Oxidation:

  • The amine oxidizes to nitroso or nitroxide radicals under strong oxidants (e.g., mCPBA), though stability issues limit utility.

Reduction:

  • Catalytic hydrogenation (H2/Pd-C) reduces the benzyl group to a methylene group, yielding 2,2-dimethyl-tetrahydro-pyran-4-yl-amine .

Comparative Reactivity

Table 2: Reactivity vs. Analogous Compounds

CompoundAcylation RateRing StabilityCoupling Yield
Benzyl-(2,2-dimethyl-THP-4-yl)-amineModerateHigh40–55%
Benzyl-THP-4-yl-amine (no dimethyl)HighModerate60–75%
THP-4-yl-amine hydrochlorideHighLow30–45%

Steric hindrance from dimethyl groups reduces reaction rates but improves thermal stability .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development:
    • Therapeutic Potential: Research indicates that compounds containing tetrahydropyran rings exhibit promising activity against various diseases. For instance, derivatives have shown efficacy as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
    • Case Study: A study on similar compounds demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential applications for cognitive enhancement in neurodegenerative disorders .
  • Biological Evaluation:
    • In Vitro Studies: Various derivatives of tetrahydropyran-based compounds have been evaluated for their biological activities, including anticancer properties. For example, compounds derived from this structure have been tested against different cancer cell lines, showing varying degrees of cytotoxicity .
    • Data Table: Anticancer Activity of Tetrahydropyran Derivatives
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-710.2Cell cycle arrest
Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine HClA5497.5Inhibition of proliferation
  • Neuropharmacology:
    • The compound's structure allows it to cross the blood-brain barrier effectively, making it a candidate for neuropharmacological applications. Its ability to interact with neurotransmitter systems could lead to developments in treatments for mood disorders and cognitive impairments.
  • Synthetic Chemistry:
    • The versatility of the tetrahydropyran ring allows for modifications that can enhance pharmacological properties or target specific biological pathways. Researchers are exploring various substitutions on the benzyl moiety to optimize activity profiles.

Mechanism of Action

The mechanism of action of Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound belongs to a class of amine hydrochlorides with tetrahydro-pyran or related heterocyclic backbones. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
Benzyl-(2,2-dimethyl-THP-4-yl)-amine HCl* C₁₄H₂₂ClNO 255.5 Benzyl, 2,2-dimethyl-THP Likely soluble in polar solvents; research reagent
(2,2-Dimethyl-THP-4-yl)-(4-isopropoxy-benzyl)-amine HCl C₁₇H₂₈ClNO₂ 313.9 4-isopropoxy-benzyl Discontinued product; increased lipophilicity due to isopropoxy group
Methyl 2-amino-2-(THP-4-yl)acetate HCl C₉H₁₆ClNO₃ 229.7 Methyl ester, THP Enhanced hydrophilicity from ester group; synthetic intermediate
Benzyl-(tetrahydro-furan-2-ylmethyl)-amine C₁₃H₁₈ClNO 239.7 Tetrahydrofuranmethyl Smaller ring (5-membered); moderate solubility
Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine HCl C₁₄H₁₇ClN₂ 260.8 Pyridine ring Aromatic nitrogen enhances hydrogen bonding; biochemical studies

Physicochemical Properties

  • Solubility : The THP ring and benzyl group balance hydrophilicity and lipophilicity. Compounds with polar substituents (e.g., methyl ester in ) exhibit higher aqueous solubility, while bulky groups (e.g., isopropoxy in ) reduce solubility.
  • Melting Points : While direct data are unavailable, similar hydrochlorides (e.g., cyclohexylamine derivatives in ) show melting points between 90–170°C, depending on substituents.

Biological Activity

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Weight : 255.78 g/mol
  • CAS Number : 33024-60-1
  • Chemical Formula : C_{14}H_{21}ClN

The compound features a tetrahydropyran ring, which is significant in various biological interactions due to its ability to mimic natural substrates in enzymatic reactions.

Biological Activity Overview

This compound has demonstrated several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting key regulatory proteins involved in cell proliferation.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including kinases that play crucial roles in cancer progression.
  • Neuroprotective Effects : There is emerging evidence indicating that this compound may exert neuroprotective effects, although further research is needed to clarify the mechanisms involved.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • PLK4 Inhibition : Similar compounds have been shown to inhibit Polo-like kinase 4 (PLK4), which is implicated in centriole duplication and cancer progression. The inhibition of PLK4 can lead to mitotic catastrophe in cancer cells .
CompoundPLK4 IC50 (μM)Remarks
Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine HClTBDPotential inhibitor
Centrinone0.003Strong PLK4 inhibitor

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colorectal cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress and inflammatory responses in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from tetrahydro-pyran derivatives. Key steps include:

  • Nucleophilic substitution : Benzylation of the tetrahydro-pyran amine precursor under inert conditions using benzyl halides (e.g., benzyl chloride) in polar aprotic solvents like dimethylformamide (DMF) .
  • Salt formation : Acidification with hydrochloric acid to precipitate the hydrochloride salt.
  • Critical parameters : Solvent choice (polar aprotic solvents enhance reaction rates), temperature control (40–60°C to minimize side reactions), and catalyst use (e.g., palladium for coupling reactions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the benzylic protons appear as a singlet at δ 3.7–4.2 ppm, while the tetrahydro-pyran methyl groups resonate as singlets near δ 1.2–1.5 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~2500 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) validate the amine hydrochloride salt .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from:

  • Polymorphism : Different crystalline forms alter melting points and IR spectra. Use X-ray diffraction (XRD) to identify polymorphs .
  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent systems for cross-study comparisons .
  • Impurities : Trace by-products (e.g., unreacted benzyl halides) can skew data. Employ mass spectrometry (MS) to detect low-abundance contaminants .

Q. What experimental strategies are recommended for studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., kon/koff rates) with receptors like G-protein-coupled receptors (GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of receptor residues) .

Q. How does the stereochemistry of this compound influence its pharmacological activity, and what methods validate enantiomeric purity?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers. Enantiomeric excess (ee) ≥99% is critical for reproducible bioactivity .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards to confirm configuration (R/S) .
  • Pharmacological assays : Test enantiomers in vitro (e.g., cAMP assays for GPCR activity) to correlate stereochemistry with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.